molecular formula C11H12O2 B8217076 (S)-2-(Benzyloxy)cyclobutanone

(S)-2-(Benzyloxy)cyclobutanone

Cat. No.: B8217076
M. Wt: 176.21 g/mol
InChI Key: HRPGUVFWKDCSSX-NSHDSACASA-N
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Description

(S)-2-(Benzyloxy)cyclobutanone is a chiral cyclobutanone derivative featuring a benzyloxy substituent at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Benzyloxy)cyclobutanone typically involves the enantioselective reduction of a precursor ketone followed by functionalization reactions. One common method includes the reduction of a cyclobutanone derivative using a chiral catalyst to achieve the desired stereochemistry. Subsequent benzyloxy substitution can be achieved through nucleophilic substitution reactions under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Benzyloxy)cyclobutanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzyloxy position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide under mild conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Cyclobutanol derivatives.

    Substitution: Various substituted cyclobutanone derivatives.

Scientific Research Applications

(S)-2-(Benzyloxy)cyclobutanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-(Benzyloxy)cyclobutanone involves its interaction with specific molecular targets, depending on the context of its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary based on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(Benzyloxy)cyclobutanone is unique due to its specific stereochemistry and the presence of the benzyloxy group, which imparts distinct chemical reactivity and potential biological activity compared to other cyclobutanone derivatives.

Properties

IUPAC Name

(2S)-2-phenylmethoxycyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPGUVFWKDCSSX-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@H]1OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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